Regioisomeric 1,2,4‐ vs. 1,3,4‐Oxadiazole Lipophilicity Differentiation: Matched‐Pair logD Shift of ~1.0 log Unit
The target compound belongs to the 1,2,4-oxadiazole regioisomeric class. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers are systematically more polar than their 1,2,4-oxadiazole counterparts by approximately one logD₇.₄ unit across a lipophilicity range spanning ~7 log units [1]. This means that any regioisomeric 1,3,4-oxadiazole analog of the target compound would be expected to exhibit roughly 10-fold lower lipophilicity, which translates to altered membrane permeability, tissue distribution, and nonspecific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer (class representative); logD₇.₄ approximately 1.0 unit higher than matched 1,3,4-oxadiazole |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole regioisomer; logD₇.₄ approximately 1.0 unit lower (systematic ΔlogD ≈ 1.0) |
| Quantified Difference | ΔlogD₇.₄ ≈ 1.0 log unit (approximately 10-fold difference in distribution coefficient) |
| Conditions | Matched molecular pair analysis across 100+ compound pairs in the AstraZeneca corporate collection; logD₇.₄ measured by shake-flask or chromatographic method (J. Med. Chem. 2012, 55, 1817–1830) |
Why This Matters
An order-of-magnitude difference in lipophilicity directly impacts membrane permeability, oral absorption potential, and off-target promiscuity, making regioisomer substitution a high-risk decision in lead optimization without explicit comparative data.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in medicinal chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
